molecular formula C16H10O3S B11726500 2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione

2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B11726500
M. Wt: 282.3 g/mol
InChI Key: WYYMSALUPHICCK-UHFFFAOYSA-N
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Description

2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that features a thiophene ring and an indene-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out in a basic medium, where an aldehyde reacts with a ketone to form the desired chalcone derivative . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Mechanism of Action

The mechanism of action of 2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene and indene-1,3-dione moieties. These interactions can lead to the inhibition of bacterial and fungal growth, as well as other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione is unique due to its combination of a thiophene ring and an indene-1,3-dione moiety

Properties

Molecular Formula

C16H10O3S

Molecular Weight

282.3 g/mol

IUPAC Name

2-(3-thiophen-2-ylprop-2-enoyl)indene-1,3-dione

InChI

InChI=1S/C16H10O3S/c17-13(8-7-10-4-3-9-20-10)14-15(18)11-5-1-2-6-12(11)16(14)19/h1-9,14H

InChI Key

WYYMSALUPHICCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C=CC3=CC=CS3

Origin of Product

United States

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